molecular formula C9H8N2O5 B1266116 4-(Acetylamino)-2-nitrobenzoic acid CAS No. 21573-29-5

4-(Acetylamino)-2-nitrobenzoic acid

Cat. No. B1266116
CAS RN: 21573-29-5
M. Wt: 224.17 g/mol
InChI Key: DQKOLPCSICJNQJ-UHFFFAOYSA-N
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Description

"4-(Acetylamino)-2-nitrobenzoic acid" is a chemical compound with potential applications in various fields including pharmaceuticals. It has been the subject of research for its molecular structure and chemical properties.

Synthesis Analysis

Synthesis of compounds related to 4-(Acetylamino)-2-nitrobenzoic acid often involves multistep reactions. For instance, a study described the synthesis of related compounds through steps like esterification, nitration, catalytic hydrogenation, alkylation, acylation, and hydrolysis, starting with raw materials like m-hydroxybenzoic acid (Hu, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, Jedrzejas et al. (1995) analyzed the molecule of a similar compound, noting the dihedral angles of the substituent groups with respect to the planar phenyl moiety (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The reactivity of these compounds includes reactions such as esterification, nitration, and acylation. The nature of the substituents significantly influences the outcome of these reactions, as demonstrated by Heppell and Al‐Rawi (2014) in their study on quinazolin-4-ones synthesized from related aminobenzoic acids (Heppell & Al‐Rawi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are important for their practical applications. Kam et al. (2020) explored the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, noting its physical properties like color and solubility (Kam et al., 2020).

Chemical Properties Analysis

Chemical properties like acidity, basicity, and reactivity towards other compounds are crucial. For instance, Lemmerer et al. (2010) studied the pharmaceutical co-crystal of a related compound, analyzing its chemical interactions and stability (Lemmerer et al., 2010).

Scientific Research Applications

Influenza Virus Research

4-(Acetylamino)-2-nitrobenzoic acid, as a part of a larger compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, has been investigated for its potential as an inhibitor for the influenza virus neuraminidase protein. The molecule forms hydrogen-bonded dimers and its crystal structure is stabilized by intermolecular hydrogen bonding, making it a subject of interest in antiviral research (Jedrzejas et al., 1995).

Synthesis of Quinazolin-4-ones

Research indicates that derivatives of 4-(Acetylamino)-2-nitrobenzoic acid have been used in the synthesis of novel quinazolin-4-ones. The nature of the substituent at position 4 significantly influences the outcome of cyclisation reactions, making these derivatives valuable in the field of organic chemistry (Heppell & Al-Rawi, 2014).

Polybenzimidazoles Synthesis

N-(4,5-dichloro-2-nitrophenyl)acetamide, closely related to 4-(Acetylamino)-2-nitrobenzoic acid, has been used in the synthesis of new AB-type monomers for polybenzimidazoles, indicating its potential application in polymer chemistry and materials science (Begunov & Valyaeva, 2015).

Derivative Preparation in Chemistry

Studies on 4-acetylamino-2-nitrotoluene, a compound related to 4-(Acetylamino)-2-nitrobenzoic acid, highlight its use in preparing various acetylated, reduced, and oxidized derivatives, playing a significant role in chemical synthesis processes (Mori et al., 1986).

Enzyme Assays

4-(Acetylamino)-2-nitrobenzoic acid derivatives have been utilized in the development of fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays. This application is particularly relevant in biochemistry and pharmacology (Maeda et al., 2005).

Mycobacterium Tuberculosis Research

Derivatives of 4-(Acetylamino)-2-nitrobenzoic acid have been evaluated for their potential in discriminating Mycobacterium tuberculosis complex from other mycobacteria, indicating its use in medical microbiology and infectious disease research (Rastogi et al., 1989).

Safety And Hazards

Specific safety and hazard information for 4-(Acetylamino)-2-nitrobenzoic acid is not available in the search results. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of research or applications involving 4-(Acetylamino)-2-nitrobenzoic acid are not specified in the search results. However, the use of acetylamino compounds in various fields, such as medicine, cosmetics, food and textile industries, agriculture, etc., has been suggested3.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of 4-(Acetylamino)-2-nitrobenzoic acid. For more detailed information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

4-acetamido-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKOLPCSICJNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175922
Record name NSC 202381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetylamino)-2-nitrobenzoic acid

CAS RN

21573-29-5
Record name 4-(Acetylamino)-2-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC202381
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 202381
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)-2-nitrobenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MA Mori, M Shoji, M Dohrin, T Kawagoshi, T Honda… - Xenobiotica, 1996 - Taylor & Francis
… , 4-amino-2—nitrobenzoic acid, 2-amino-6-nitrobenzoie acid, 2,4-diaminobenzoic acid, 2,6-diarninobenzoic acid, 2-acctylamino-4nitrobenzoic acid, 4—acetylamino-2-nitrobenzoic acid, …
Number of citations: 6 www.tandfonline.com
M Mori, M Shoji, M Sayama, T Kondo… - Journal of Health …, 2000 - jstage.jst.go.jp
… 1%), two aminonitrotoluenes (about 0.2%), two aminonitrobenzyl alcohols (about 0.1 %), 4-acetylamino—2—nitrobenzoic acid (4AA2NBA, about 7.4%) and 4-acetylamino-2-…
Number of citations: 4 www.jstage.jst.go.jp
MA Mori, M Sayama, M Shoji, M Inoue, T Kawagoshi… - Xenobiotica, 1997 - Taylor & Francis
… Four new metabolites,2-amino-4-nitrotoluene,4-amino-2-nitrotoluene,2,4-diaminotoluene and 4-acetylamino-2-nitrobenzoic acid accounted for about 0± 02, 0± 03, 0± 06 and 0± 12% of …
Number of citations: 3 www.tandfonline.com
CR Jones, O Sepai, YY Liu, H Yan, G Sabbioni - Biomarkers, 2005 - Taylor & Francis
… 2-Acetylamino-4nitrobenzoic acid (2AA4NBA) and 4-Acetylamino-2-nitrobenzoic acid (4AA2NBA) were synthesized according to the procedure of Rickert and Long (1981). …
Number of citations: 12 www.tandfonline.com
DE Rickert, BE Butterworth, JA Popp… - CRC critical reviews in …, 1984 - Taylor & Francis
… and by gas chromatography-mass spectrometry as 2,4-dinitrobenzyl alcohol glucuronide, 2,Cdinitrobenzoic acid, 2-amino-4-nitrobenzoic acid, and 4-acetylamino-2-nitrobenzoic acid …
Number of citations: 186 www.tandfonline.com
K Stackleberg, C Amos, TS Smith - 2005 - erdc-library.erdc.dren.mil
… 2-Amino-4-nitrotoluene, 4-amino-2-nitrotoluene, 2,4-diaminotoluene and 4-acetylamino-2-nitrobenzoic acid (0.02-0.12% of the dose excreted in 24 h), in addition to the known …
Number of citations: 2 erdc-library.erdc.dren.mil
K von Stackleberg, C Amos, T Smith - 2005 - apps.dtic.mil
… 2-Amino-4-nitrotoluene, 4-amino-2-nitrotoluene, 2,4-diaminotoluene and 4-acetylamino-2-nitrobenzoic acid (0.02-0.12% of the dose excreted in 24 h), in addition to the known …
Number of citations: 4 apps.dtic.mil
ZA Rosemond - 1998 - stacks.cdc.gov
The primary purpose of this chapter is to provide public health officials, physicians, toxicologists, and other interested individuals and groups with an overall perspective of the toxicology …
Number of citations: 0 stacks.cdc.gov

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